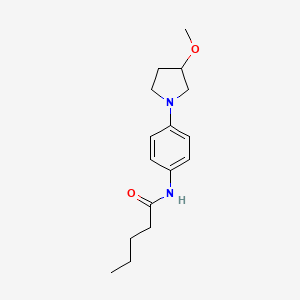
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids on the body.
Applications De Recherche Scientifique
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, displays anthelmintic properties against the nematode Toxocara canis. The study demonstrates that this compound affects the viability of parasites in a time- and concentration-dependent manner, similar to albendazole, but with lower cytotoxicity to human and animal cell lines. This suggests its potential as a novel anthelmintic agent with an excellent drug-likeness profile, adhering to major pharmaceutical companies' filters. It represents a promising direction in the discovery of new treatments for parasitic helminth infections, which have significant health, social, and economic impacts worldwide (Silva et al., 2022).
Antimicrobial and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds with similar structural motifs to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide, were synthesized and evaluated for their anticonvulsant and neuroprotective effect. One such compound demonstrated promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), representing potential leads in the search for effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Biomedical Applications
The copolymerization of N-vinylpyrrolidone with maleic anhydride, functionalized with antimicrobial and antifungal 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole, showcases potential biomedical applications, particularly in drug delivery. This demonstrates the versatility of incorporating the methoxypyrrolidinyl phenyl moiety into polymers for enhanced biomedical functionalities (Damaceanu et al., 2012).
Cognitive Enhancement
Compounds structurally related to this compound have been identified as potent, selective antagonists with cognitive-enhancing properties in animal models. This suggests potential therapeutic applications in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mécanisme D'action
Target of Action
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide primarily targets the D3 dopamine receptor . The D3 dopamine receptor is a potential therapeutic target for the treatment of substance use disorder .
Mode of Action
The compound interacts with its target, the D3 dopamine receptor, as a potent ligand . It has a high level of selectivity for D3 over D2 . This interaction results in changes in the receptor’s activity, which can influence various physiological processes.
Biochemical Pathways
The compound’s interaction with the D3 dopamine receptor affects the dopamine signaling pathway . Dopamine is a neurotransmitter that has a significant impact on movement, behavioral motivations, and learning . The compound’s action can lead to an amplification of dopamine signaling .
Pharmacokinetics
It’s worth noting that the compound’s solubility can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The result of the compound’s action is the modulation of the D3 dopamine receptor’s activity. This modulation can lead to changes in dopamine signaling, which can have various molecular and cellular effects . For instance, it can influence behavioral motivations and learning processes .
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-16(19)17-13-6-8-14(9-7-13)18-11-10-15(12-18)20-2/h6-9,15H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDQVGBMXRCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone](/img/structure/B2961970.png)
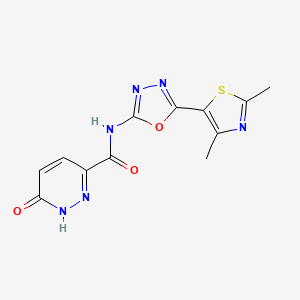
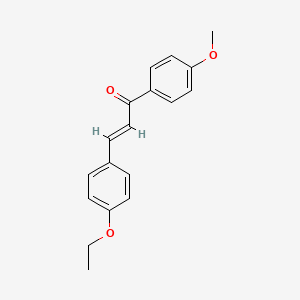
![1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B2961973.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2961974.png)
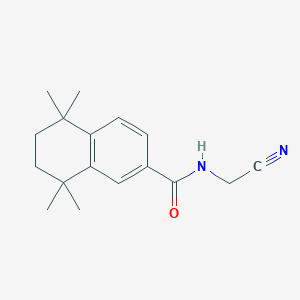
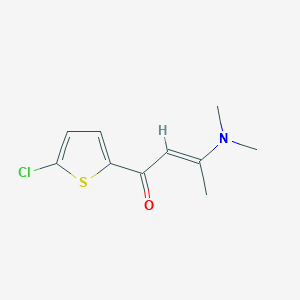

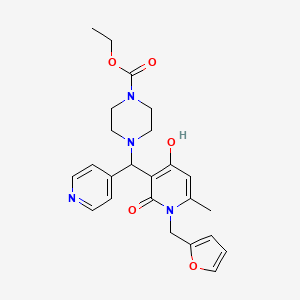
![N-(2-isopropylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2961983.png)
![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961984.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2961987.png)
![N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2961991.png)